N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine
CAS No.: 1096811-40-3
Cat. No.: VC2792847
Molecular Formula: C8H15F3N2
Molecular Weight: 196.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1096811-40-3 |
---|---|
Molecular Formula | C8H15F3N2 |
Molecular Weight | 196.21 g/mol |
IUPAC Name | N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine |
Standard InChI | InChI=1S/C8H15F3N2/c1-12-7-2-4-13(5-3-7)6-8(9,10)11/h7,12H,2-6H2,1H3 |
Standard InChI Key | DIVXFJMQJQDAGS-UHFFFAOYSA-N |
SMILES | CNC1CCN(CC1)CC(F)(F)F |
Canonical SMILES | CNC1CCN(CC1)CC(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine features a six-membered piperidine ring as its core scaffold, with two key substituents: a trifluoroethyl group (-CH2CF3) at the 1-position (piperidine nitrogen) and a methylamine group (-NHCH3) at the 4-position. This configuration creates a molecule with two distinct nitrogen atoms possessing different chemical environments and reactivity profiles. The molecular weight of this compound is 196.21 g/mol as the free base, or 232.67 g/mol when prepared as its hydrochloride salt.
Physical Properties
The compound typically exists as a colorless to slightly yellow liquid or crystalline solid, depending on its salt form and purity. Its physical properties are largely influenced by the presence of the trifluoroethyl group, which significantly affects the molecule's electronic distribution. The compound demonstrates moderate water solubility coupled with good solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents.
Table 1: Key Physical and Chemical Properties of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine
Property | Value | Note |
---|---|---|
Molecular Formula | C8H15F3N2 | - |
Molecular Weight | 196.21 g/mol (free base) | 232.67 g/mol (HCl salt) |
Physical State | Colorless to yellow liquid/solid | Temperature dependent |
LogP | ~1.8 | Balance between hydrophilicity and lipophilicity |
pKa (piperidine N) | Reduced compared to non-fluorinated analogs | Due to electron-withdrawing CF3 group |
pKa (methylamine N) | Higher than piperidine nitrogen | Secondary amine characteristic |
Chemical Properties
The trifluoroethyl substituent introduces strong electron-withdrawing effects, reducing the basicity of the adjacent piperidine nitrogen compared to non-fluorinated analogs. This altered electronic environment creates distinctive chemical behavior, particularly in nucleophilic reactions. The secondary amine (-NHCH3) at the 4-position maintains relatively normal basicity and serves as a valuable functional handle for further chemical modifications.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine typically follows one of several established routes, often beginning with commercially available piperidine derivatives. A common approach involves the reaction of 4-piperidone with trifluoroethylating agents followed by reductive amination to introduce the methylamine group. Alternative routes may start with 4-aminopiperidine derivatives, which can undergo selective N-alkylation at the piperidine nitrogen.
Reaction Conditions
Reaction conditions for synthesizing this compound generally employ polar aprotic solvents such as acetonitrile, DMF, or DMSO. The trifluoroethylation step typically requires basic conditions using reagents like potassium carbonate or triethylamine, while the reductive amination step often employs sodium borohydride or sodium cyanoborohydride as reducing agents. Temperature control is crucial, with reactions generally performed between room temperature and 60°C to minimize side reactions.
Purification Techniques
Purification of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine usually involves a combination of extraction procedures, chromatographic separation, and salt formation. The compound can be purified via column chromatography using silica gel with appropriate solvent systems, typically involving mixtures of dichloromethane/methanol with small amounts of base. Conversion to the hydrochloride salt often facilitates handling and improves stability for storage and subsequent applications.
Chemical Reactivity
Types of Reactions
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine participates in various chemical reactions, primarily centered around its two nitrogen atoms. The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide. It also readily participates in reduction reactions with appropriate reducing agents like lithium aluminum hydride.
The secondary amine group serves as a versatile site for further functionalization through nucleophilic substitution reactions. Common transformations include:
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N-acylation to form amides
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N-alkylation to form tertiary amines
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N-sulfonylation to form sulfonamides
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Condensation with aldehydes and ketones
Common Reagents and Conditions
Oxidation reactions typically employ reagents such as potassium permanganate in acidic media, while reduction reactions often utilize lithium aluminum hydride in anhydrous ether. For nucleophilic substitutions involving the secondary amine, a variety of reagents can be employed depending on the desired transformation:
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Acid chlorides or anhydrides for acylation
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Alkyl halides for alkylation
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Sulfonyl chlorides for sulfonamide formation
These reactions generally proceed well under mild to moderate conditions, with temperature control and appropriate selection of solvent being crucial factors for selectivity and yield.
Major Products Formed
The major products formed from reactions of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine depend on the specific transformation. Oxidation typically yields N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-one, while substitution reactions at the secondary amine produce a variety of functionalized derivatives. These derivatives often serve as valuable intermediates in the synthesis of more complex molecules, particularly in medicinal chemistry applications.
Research Applications
Medicinal Chemistry
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine and its structural relatives have shown considerable potential in medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals targeting diverse therapeutic areas. The addition of the trifluoroethyl group enhances metabolic stability and modulates the physicochemical properties in ways that can improve pharmacokinetic profiles.
Research indicates that derivatives of this compound may have potential as antidepressants, showing promise in modulating neurotransmitter systems implicated in depressive disorders. The compound's balanced lipophilicity (LogP ~1.8) creates favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it an attractive starting point for drug development.
Antitumor Research
Compounds structurally related to N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine have demonstrated significant antitumor activities in preclinical models. For instance, certain derivatives have shown the ability to inhibit EZH2, a histone methyltransferase involved in cancer progression. This suggests potential applications in oncology research and therapy development.
More broadly, the compound class has been investigated for activity against various cancer types, with some analogs showing promising results in xenograft models . The presence of the trifluoroethyl group appears to enhance target binding and improve metabolic stability, both valuable properties for potential anticancer agents.
Chemical Intermediates and Building Blocks
Beyond direct biological applications, N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine serves as a valuable chemical intermediate in synthetic organic chemistry. The secondary amine functionality provides a convenient handle for incorporating this scaffold into larger molecular frameworks. This makes the compound useful in the synthesis of diverse chemical libraries for drug discovery, catalyst development, and other research areas.
The trifluoroethyl group introduces specific electronic and steric effects that can influence the properties of the resulting molecules, allowing for fine-tuning of biological activity or materials properties. This versatility makes the compound an attractive building block for medicinal chemists and materials scientists alike.
Biological Activity and Mechanism of Action
Pharmacological Profile
The pharmacological profile of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine and its close analogs suggests activity across multiple therapeutic targets. The piperidine scaffold is known to interact with various receptors and enzymes, including neurotransmitter receptors, ion channels, and enzymes involved in signal transduction pathways.
The compound's mechanism of action involves specific interactions with molecular targets, with the trifluoroethyl group enhancing binding affinity and selectivity. While the exact molecular targets depend on the specific derivative and application context, the compound class has demonstrated activity across several biologically significant pathways.
Structure-Activity Relationships
Structure-activity relationship studies on compounds related to N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine have provided valuable insights into the importance of various structural features. The trifluoroethyl group significantly impacts electronic properties, reducing the basicity of the adjacent nitrogen and enhancing metabolic stability by resisting oxidative degradation.
The methylamine substituent at the 4-position serves as a key recognition element for many biological targets, with modifications to this group dramatically altering selectivity and potency profiles. The stereochemistry at the 4-position of the piperidine ring can also significantly impact biological activity, with certain stereoisomers showing enhanced potency or selectivity.
Table 2: Structure-Activity Relationships in N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine Derivatives
Structural Feature | Effect on Activity | Significance |
---|---|---|
Trifluoroethyl group | Enhances metabolic stability | Resistance to oxidative metabolism |
Reduces N-basicity | Alters membrane permeability and protein binding | |
Increases lipophilicity | Improves cell penetration | |
Methylamine at 4-position | Provides H-bond donor/acceptor | Key for target recognition and binding |
Serves as point for derivatization | Allows optimization of activity | |
Stereochemistry at C-4 | Affects 3D recognition | Critical for potency and selectivity |
Comparative Analysis with Structural Analogs
Structural Variations
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine belongs to a broader family of substituted piperidines with various structural modifications. Key structural variations include:
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Alterations to the substituent on the piperidine nitrogen (N-1 position)
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Modifications to the amine substituent at the 4-position
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Changes to the piperidine ring itself (size, additional substituents)
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Introduction of stereochemistry at the 4-position
These variations create a diverse chemical space with compounds exhibiting a range of physical, chemical, and biological properties.
Property Differences
Compared to its structural analogs, N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine displays distinct property differences. The trifluoroethyl group reduces the basicity of the piperidine nitrogen compared to non-fluorinated analogs like N-ethylpiperidine derivatives. This reduced basicity affects the compound's solubility profile, protein binding characteristics, and membrane permeation properties.
In terms of lipophilicity, the trifluoroethyl group contributes to a balanced profile (LogP ~1.8) that contrasts with both less lipophilic non-fluorinated analogs and more lipophilic aryl-substituted derivatives. This balanced lipophilicity is advantageous for pharmaceutical applications, offering a good compromise between aqueous solubility and membrane permeability.
Functional Comparison
From a functional perspective, N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine shows important differences compared to its structural relatives. The trifluoroethyl group adopts a conformation where the trifluoromethyl moiety is equatorial to the piperidine ring, minimizing steric clashes. This contrasts with non-fluorinated analogs, where alkyl groups often adopt axial positions.
The simpler trifluoroethyl-piperidine scaffold is hypothesized to target ion channels (e.g., T-type calcium channels) due to structural similarities with known channel blockers. In contrast, more complex derivatives, such as those containing indole moieties, are optimized for protein-binding interfaces and may target enzymes like EZH2 .
Future Research Directions
Emerging Applications
Recent developments suggest several emerging applications for N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine and its derivatives. The compound's balanced physicochemical profile makes it an attractive candidate for central nervous system (CNS) drug development, an area where achieving optimal brain penetration remains challenging. The fluorine component also offers opportunities for 19F-NMR or PET imaging applications when incorporated into appropriate molecular frameworks.
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